3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzyl chloride with 3,5-difluorobenzylamine in the presence of a base, followed by cyclization with thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolothiadiazoles with various functional groups.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C17H11ClF2N4OS |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClF2N4OS/c1-25-14-3-2-10(18)7-13(14)16-21-22-17-24(16)23-15(26-17)6-9-4-11(19)8-12(20)5-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
HTVVWXDDBMDXPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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